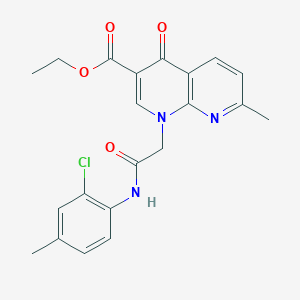
Ethyl 1-(2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of naphthyridine, which is a polycyclic compound containing two nitrogen atoms . The molecule also contains an ester group (carboxylate), an amide group, and a chloro-methylphenyl group. These functional groups could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a polycyclic ring system . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions . The chloro-methylphenyl group might undergo nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ester and amide could increase its solubility in polar solvents .Applications De Recherche Scientifique
Antibacterial Activity
The compound and its analogues have been studied for their antibacterial properties. Research by Egawa et al. (1984) on related compounds demonstrated significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Egawa et al., 1984).
Synthesis and Structural Analysis
Kiely (1991) detailed the synthesis of a similar compound, highlighting the importance of understanding the chemical synthesis processes for potential pharmaceutical applications (Kiely, 1991).
Naphthyridine Derivatives Synthesis
Balogh et al. (2009) researched the synthesis of naphthyridine derivatives, including ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates. This work contributes to the understanding of chemical properties and potential applications of these compounds in various fields (Balogh et al., 2009).
Development of Naphthyridine-Based Compounds
Research by Plisson and Chenault (2001) on the synthesis of substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines, which are structurally related to the compound , provides insight into the development of new naphthyridine-based compounds (Plisson & Chenault, 2001).
Ligand Design and Metal Complexes
Zong et al. (2008) discussed the use of naphthyridine derivatives in ligand design, particularly for their applications in creating metal complexes with lower energy electronic absorption, which can be important in various industrial and scientific applications (Zong et al., 2008).
Gastric Antisecretory Properties
Santilli et al. (1987) explored the gastric antisecretory properties of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, indicating potential pharmaceutical applications in treating conditions related to gastric acid secretion (Santilli et al., 1987).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-4-29-21(28)15-10-25(20-14(19(15)27)7-6-13(3)23-20)11-18(26)24-17-8-5-12(2)9-16(17)22/h5-10H,4,11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCJSNAVPIGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=C(C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)
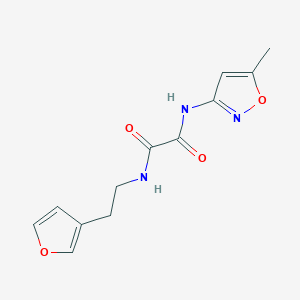
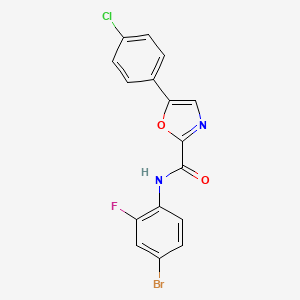
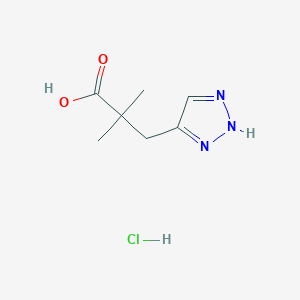
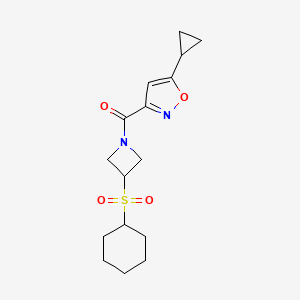
![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)
![4H-Furo[3,4-c][1,2]oxazol-6-one](/img/structure/B2945031.png)
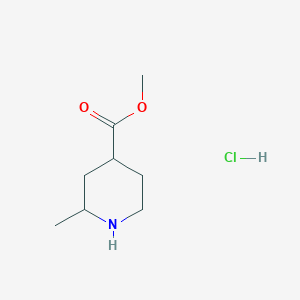

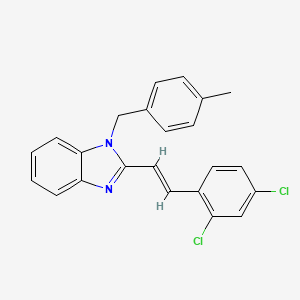
![2-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-propionic acid](/img/structure/B2945038.png)


